molecular formula C10H11BrN2O3 B12215096 4-[(4-Bromopyridin-2-yl)carbamoyl]butanoic acid

4-[(4-Bromopyridin-2-yl)carbamoyl]butanoic acid

Cat. No.: B12215096
M. Wt: 287.11 g/mol
InChI Key: WDSOBKRUJKNSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromopyridin-2-yl)carbamoyl]butanoic acid is an organic compound that features a brominated pyridine ring attached to a butanoic acid moiety through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromopyridin-2-yl)carbamoyl]butanoic acid typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 4-bromopyridine.

    Carbamoylation: The 4-bromopyridine is then reacted with a suitable carbamoylating agent, such as isocyanates or carbamoyl chlorides, to form the intermediate 4-(4-bromopyridin-2-yl)carbamate.

    Butanoic Acid Coupling: The final step involves coupling the intermediate with butanoic acid or its derivatives under appropriate conditions, such as using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromopyridin-2-yl)carbamoyl]butanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups present, such as converting the carboxylic acid to an alcohol or aldehyde.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are often employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-[(4-Bromopyridin-2-yl)carbamoyl]butanoic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

    Material Science: It is utilized in the design and synthesis of novel materials with specific properties, such as polymers and coordination complexes.

    Biological Studies: The compound is employed in biochemical assays and studies to investigate its interactions with biological targets.

Mechanism of Action

The mechanism of action of 4-[(4-Bromopyridin-2-yl)carbamoyl]butanoic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and carbamoyl group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromopyridin-2-yl)carbamoyl]butanoic acid
  • 4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid
  • 4-[(4-Chloropyridin-2-yl)carbamoyl]butanoic acid

Uniqueness

4-[(4-Bromopyridin-2-yl)carbamoyl]butanoic acid is unique due to the specific position of the bromine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

IUPAC Name

5-[(4-bromopyridin-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C10H11BrN2O3/c11-7-4-5-12-8(6-7)13-9(14)2-1-3-10(15)16/h4-6H,1-3H2,(H,15,16)(H,12,13,14)

InChI Key

WDSOBKRUJKNSMN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)NC(=O)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.